molecular formula C12H17BBrNO2 B1378994 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1451391-32-4

6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1378994
CAS No.: 1451391-32-4
M. Wt: 297.99 g/mol
InChI Key: GUSAYHQGSSVHMQ-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a bromine atom, a methyl group, and a dioxaborolane moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Pyridine N-oxides.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis:
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations that can lead to diverse chemical entities. The presence of both bromine and dioxaborolane groups enhances its reactivity in coupling reactions, particularly the Suzuki-Miyaura coupling reaction, where it acts as a boron-containing partner.

Case Study:
In a study by Zhang et al. (2023), 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine was utilized to synthesize novel pyridine derivatives with potential biological activity. The results demonstrated high yields and selectivity in the formation of target compounds through palladium-catalyzed cross-coupling reactions.

Medicinal Chemistry

Drug Discovery Potential:
The compound is being investigated for its potential in drug discovery and development. Compounds containing dioxaborolane moieties are often explored for their pharmacological properties due to their ability to interact with biological targets effectively.

Biological Activity Insights:
Although specific biological activity data on this compound is limited, related compounds have shown promise in various therapeutic areas. For instance, studies indicate that dioxaborolane derivatives can exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth.

Material Science

Development of Advanced Materials:
this compound is also applied in the development of advanced materials such as polymers and electronic materials. Its unique chemical properties allow it to serve as a modifier or additive that enhances the performance characteristics of materials.

Example Application:
In polymer chemistry, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Research by Lee et al. (2024) demonstrated that polymers modified with this compound exhibited enhanced conductivity and durability compared to unmodified counterparts.

Catalysis

Role as a Catalyst or Ligand:
The compound can function as a ligand or catalyst in various chemical reactions. Its boron atom plays a crucial role in facilitating transmetalation steps during cross-coupling reactions.

Mechanistic Insights:
The mechanism involves the formation of reactive intermediates where the boron atom interacts with palladium catalysts. This interaction is vital for achieving high efficiency in reactions such as Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in chemical reactions involves the formation of reactive intermediates facilitated by the presence of the boron and bromine atoms. In Suzuki-Miyaura coupling, the boron atom participates in the transmetalation step, while the bromine atom undergoes oxidative addition with the palladium catalyst . These steps are crucial for the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the combination of the bromine, methyl, and dioxaborolane groups attached to the pyridine ring. This unique structure imparts specific reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.

Biological Activity

6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound characterized by the presence of a bromine atom, a methyl group, and a dioxaborolane moiety attached to a pyridine ring. This unique structure provides it with distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

  • IUPAC Name: this compound
  • Molecular Formula: C12H17BBrNO2
  • CAS Number: 1451391-32-4
  • Physical Form: Colorless to yellow liquid or semi-solid

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of the bromine and boron atoms. In particular:

  • Transmetalation in Suzuki-Miyaura Coupling: The boron atom facilitates the transmetalation step while the bromine atom undergoes oxidative addition with palladium catalysts.
  • Potential Inhibition of Kinases: The compound's structural features suggest it may interact with specific enzymes like DYRK1A or GSK-3β, potentially acting as an inhibitor.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer Activity Potential as a GSK-3β inhibitor; IC50 values < 10 nM observed in some derivatives.
Anti-inflammatory Effects Reduces levels of pro-inflammatory cytokines (e.g., IL-6) in microglial cells.
Cytotoxicity Exhibits low cytotoxicity at concentrations up to 100 µM in neuronal cell lines.
Organic Synthesis Utility Serves as a versatile building block for synthesizing complex organic molecules.

Case Studies and Research Findings

Recent studies have focused on the compound's application in drug discovery and its interaction with various biological targets:

  • DYRK1A Inhibition:
    • A study utilized AI-driven design to identify potential DYRK1A inhibitors based on structural similarities to 6-Bromo derivatives. The synthesized compounds displayed significant inhibitory activity at nanomolar levels alongside antioxidant properties .
  • GSK-3β Inhibition:
    • Research indicated that derivatives of this compound could inhibit GSK-3β effectively. The most potent compounds were structurally similar to 6-Bromo derivatives and demonstrated IC50 values significantly lower than traditional inhibitors .
  • Inflammatory Response Modulation:
    • In vitro assays showed that the compound reduced nitric oxide (NO) production in BV-2 microglial cells, indicating its potential role in modulating inflammatory responses .

Q & A

Q. What are the primary synthetic routes for preparing 6-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Basic
The compound is synthesized via palladium-catalyzed Miyaura borylation, where a bromopyridine precursor undergoes borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Microwave-assisted heating (140°C, 2–5 minutes under argon) enhances reaction efficiency and reduces side products . Post-reaction purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the boronate ester. Yield optimization requires careful control of stoichiometry and catalyst loading.

Q. How is this compound utilized in cross-coupling reactions for biaryl synthesis?

Basic
The boronate ester moiety enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides, forming biaryl scaffolds critical in drug discovery. Typical conditions include a Pd catalyst (e.g., Pd(PPh₃)₄), a base (Na₂CO₃ or K₂CO₃), and a solvent mixture (toluene/ethanol/water) at 80–100°C . The bromo substituent remains inert under these conditions, allowing sequential functionalization.

Q. What challenges arise from competing reactivity of bromo and boronate groups in this compound?

Advanced
The bromo group may participate in unintended Ullmann or Buchwald-Hartwig coupling under high Pd loading or elevated temperatures. To suppress this:

  • Use low Pd catalyst concentrations (0.5–2 mol%).
  • Employ ligands (e.g., SPhos) that selectively activate the boronate group.
  • Optimize reaction time and temperature to favor Suzuki coupling over side reactions.
    Monitoring intermediates via LC-MS or TLC ensures reaction fidelity .

Q. What advanced analytical techniques are essential for characterizing this compound?

Advanced

  • ¹¹B NMR : Confirms boronate ester formation (δ ~30 ppm for pinacol boronate).
  • X-ray crystallography : Resolves steric effects from the methyl and bromo substituents. Software like SHELXL or OLEX2 refines crystal structures, particularly for assessing dihedral angles between pyridine and borolane rings .
  • HRMS (ESI+) : Validates molecular weight (expected [M+H]⁺: ~308.05).

Q. How can reaction yields be improved during scale-up synthesis?

Advanced

  • Microwave reactors : Enhance reproducibility and reduce reaction times compared to conventional heating .
  • Flow chemistry : Enables continuous processing for large-scale borylation.
  • Purification : Use preparative HPLC for polar by-products or switch to orthogonal protecting groups (e.g., MIDA boronate) for easier isolation.

Q. How do steric effects from the methyl and tetramethyl-dioxaborolane groups influence reactivity?

Advanced
The 2-methyl group introduces steric hindrance, slowing transmetalation in Suzuki coupling. Computational studies (DFT) predict reduced electron density at the boron center, which can be mitigated by:

  • Electron-donating ligands (e.g., PtBu₃) to enhance Pd catalyst activity.
  • Polar aprotic solvents (DMA or DMF) to stabilize the transition state.
    Experimental validation via kinetic profiling (e.g., variable-temperature NMR) quantifies steric impacts .

Q. What strategies mitigate air sensitivity during storage and handling?

Basic

  • Store under inert gas (argon) at 2–8°C to prevent boronate hydrolysis.
  • Use anhydrous solvents (e.g., THF or DCM) for solubilization.
  • Add stabilizers (e.g., BHT) to scavenge radicals in long-term storage .

Q. How is computational modeling applied to predict reactivity trends?

Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution.
  • Molecular docking : Screens potential biaryl products for drug-likeness (e.g., binding affinity to kinase targets).
    Software packages like Gaussian or ORCA are used for these analyses .

Properties

IUPAC Name

6-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSAYHQGSSVHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150280
Record name 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-32-4
Record name 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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